molecular formula C15H18N6O4 B13137011 N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid CAS No. 62878-05-1

N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid

Cat. No.: B13137011
CAS No.: 62878-05-1
M. Wt: 346.34 g/mol
InChI Key: RHVAYDSSRMCXEW-JTQLQIEISA-N
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Description

(S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid is a complex organic compound with a unique structure that includes a triazine ring, methylamino, and phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The methylamino and phenylamino groups are then introduced through substitution reactions, followed by the attachment of the pentanedioic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid has been studied for its interaction with glutamate receptors, which play a crucial role in neurotransmission and synaptic plasticity. Its biological activity can be categorized into the following areas:

Interaction with Glutamate Receptors

  • Ionotropic Receptors :
    • This compound may modulate NMDA (N-Methyl-D-Aspartate) receptors, which are essential for learning and memory processes. Studies indicate that it can enhance or inhibit NMDA receptor activity, influencing synaptic plasticity.
  • Metabotropic Receptors :
    • It may also affect metabotropic glutamate receptors (mGluRs), altering neurotransmitter release and neuronal excitability. This modulation could have implications for treating neurological disorders such as schizophrenia and depression.

Therapeutic Implications

The potential therapeutic applications of this compound include:

  • Neurological Disorders :
    • Due to its interaction with glutamate receptors, this compound is being explored for its role in managing conditions like Alzheimer's disease, Parkinson's disease, and epilepsy .
  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have shown promise in inhibiting the proliferation of cancer cells through apoptosis induction .

Case Study 1: Neurological Modulation

A study on the effects of this compound on NMDA receptors demonstrated that it could enhance synaptic transmission in animal models. This enhancement was linked to improved memory retention in behavioral tests.

Case Study 2: Anticancer Properties

Research involving analogs of this compound indicated significant cytotoxicity against human cancer cell lines such as HCT116 and MCF7. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Mechanism of Action

The mechanism of action of (S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((4-(Amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid: Similar structure but lacks the methylamino group.

    (S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)butanedioicacid: Similar structure but with a shorter carbon chain.

Uniqueness

(S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid is unique due to its specific combination of functional groups and the presence of the pentanedioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid is a complex organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C15H18N6O4
  • Molecular Weight : 346.34 g/mol
  • IUPAC Name : (2S)-2-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]pentanedioic acid
  • CAS Number : 62878-05-1

The biological activity of this compound primarily involves its interaction with glutamate receptors. This compound can act as a modulator of these receptors, which are critical in various neurological functions and pathologies.

Interaction with Glutamate Receptors

This compound may influence both ionotropic and metabotropic glutamate receptors:

  • Ionotropic Receptors : It may enhance or inhibit the activity of NMDA receptors, which are pivotal in synaptic plasticity and memory function.
  • Metabotropic Receptors : The compound could activate or block specific pathways associated with these receptors, affecting neurotransmitter release and neuronal excitability.

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance:

  • In Vitro Studies : Similar compounds have demonstrated concentration-dependent inhibition of cancer cell lines such as L1210 leukemia cells. Complete cell death was observed at concentrations around 500 µM after 72 hours of treatment .
CompoundCell LineConcentrationEffect
GAHL1210500 µMComplete cell death at 72 hr

Neuroprotective Effects

The compound may also provide neuroprotective benefits by modulating glutamate signaling pathways. This is particularly relevant in conditions characterized by excitotoxicity, where excessive glutamate leads to neuronal damage.

Case Study 1: Antitumor Efficacy

A study involving a related compound demonstrated significant antitumor activity against B16 melanoma in vivo. The administration regimen was crucial; a split-dose schedule showed improved efficacy without noticeable toxicity .

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, compounds similar to this compound have shown potential in reducing neuronal loss and improving cognitive function through modulation of glutamate receptor activity.

Properties

CAS No.

62878-05-1

Molecular Formula

C15H18N6O4

Molecular Weight

346.34 g/mol

IUPAC Name

(2S)-2-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]pentanedioic acid

InChI

InChI=1S/C15H18N6O4/c1-16-13-19-14(17-9-5-3-2-4-6-9)21-15(20-13)18-10(12(24)25)7-8-11(22)23/h2-6,10H,7-8H2,1H3,(H,22,23)(H,24,25)(H3,16,17,18,19,20,21)/t10-/m0/s1

InChI Key

RHVAYDSSRMCXEW-JTQLQIEISA-N

Isomeric SMILES

CNC1=NC(=NC(=N1)N[C@@H](CCC(=O)O)C(=O)O)NC2=CC=CC=C2

Canonical SMILES

CNC1=NC(=NC(=N1)NC(CCC(=O)O)C(=O)O)NC2=CC=CC=C2

Origin of Product

United States

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